molecular formula C18H21N3O2 B14971354 N-(2,5-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-(2,5-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B14971354
M. Wt: 311.4 g/mol
InChI Key: RLJQRYNVVLXDIG-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic organic compound It is characterized by its unique molecular structure, which includes a dimethylphenyl group and a hexahydrocinnolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the acylation of 2,5-dimethylaniline with an appropriate acylating agent to form an intermediate, followed by cyclization with a suitable reagent to form the hexahydrocinnolinone ring. The final step would involve the coupling of the intermediate with an acetamide derivative under specific reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted acetamide derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-dimethylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide may include other acetamide derivatives with different substituents on the phenyl or cinnolinone rings.

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which may confer unique chemical and biological properties compared to other similar compounds. This could include differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C18H21N3O2/c1-12-7-8-13(2)16(9-12)19-17(22)11-21-18(23)10-14-5-3-4-6-15(14)20-21/h7-10H,3-6,11H2,1-2H3,(H,19,22)

InChI Key

RLJQRYNVVLXDIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=C3CCCCC3=N2

Origin of Product

United States

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